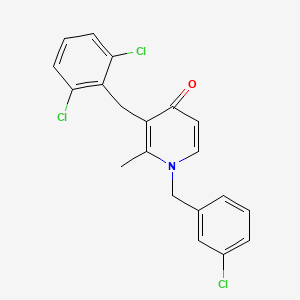

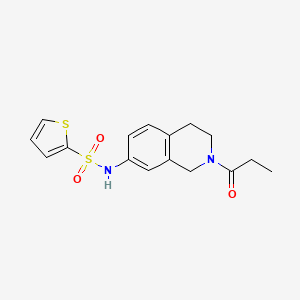

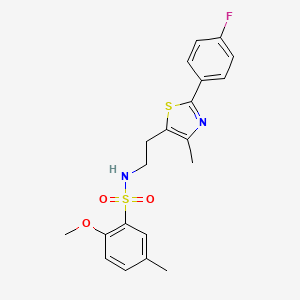

1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone, also known as CCDMP, is an organic compound that is used in a variety of scientific research applications. It is a highly polar molecule that has a wide range of properties and can be used in many different ways. CCDMP is a versatile compound that can be used for a variety of purposes in the laboratory, including synthesis, biochemical and physiological effects, and even in drug development.

Scientific Research Applications

Phase Diagrams and Compound Formation

Research conducted by Domańska and Letcher (2000) explores the solid and liquid phase equilibria of compounds related to N-methyl-2-pyrrolidinone and various benzene derivatives, including chlorobenzene and dichlorobenzene. Their findings reveal the formation of solid compounds with distinct empirical formulae, demonstrating a charge-transfer interaction. These results are crucial for understanding the solid-state properties of similar chlorobenzyl pyridinones, potentially impacting material science and pharmaceutical formulation (Domańska & Letcher, 2000).

Polymerization Catalysts

Pratap and Heller (1992) utilized 1-methyl-2-pyrrolidinone as an efficient electron-pair donor in isobutylene polymerization, highlighting the role of related pyridinone compounds in catalyzing polymerization processes. This research indicates the potential of 1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone in similar polymerization reactions, which could lead to the development of new polymeric materials (Pratap & Heller, 1992).

Metal Complexation and Coordination Chemistry

Zhang, Rettig, and Orvig (1991) investigated aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones, showcasing the ability of pyridinone derivatives to act as ligands in coordination compounds. This research provides insights into the potential applications of similar compounds in creating metal complexes that could have implications for catalysis, environmental remediation, or therapeutic agents (Zhang, Rettig, & Orvig, 1991).

Structural and Physical Chemistry

Nelson, Karpishin, Rettig, and Orvig (1988) conducted physical and structural studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones. Their work, which includes X-ray crystallography and spectroscopic analyses, offers valuable information on the structural characteristics and bonding properties of pyridinone derivatives. This research is relevant for understanding the molecular geometry, electronic structure, and reactivity of compounds like 1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone, which can be applied in designing drugs or functional materials (Nelson et al., 1988).

properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl3NO/c1-13-16(11-17-18(22)6-3-7-19(17)23)20(25)8-9-24(13)12-14-4-2-5-15(21)10-14/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCWWQXKTNNTBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC2=CC(=CC=C2)Cl)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2692714.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide](/img/structure/B2692721.png)

![(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2692729.png)

![1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione](/img/structure/B2692732.png)